molecular formula C22H22N4O6S B11392779 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide

Cat. No.: B11392779
M. Wt: 470.5 g/mol
InChI Key: KPMIHENUIBVVSW-UHFFFAOYSA-N
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Description

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a benzenesulfonyl group

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHYLBENZENESULFONYL)-5-OXOPYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug design and materials science .

Properties

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C22H22N4O6S/c1-14-3-9-17(10-4-14)33(29,30)26-18(11-12-20(26)27)22(28)23-13-19-24-21(25-32-19)15-5-7-16(31-2)8-6-15/h3-10,18H,11-13H2,1-2H3,(H,23,28)

InChI Key

KPMIHENUIBVVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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